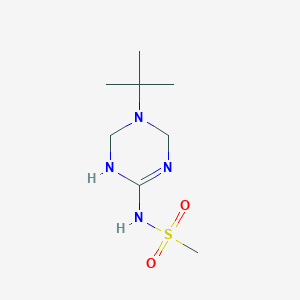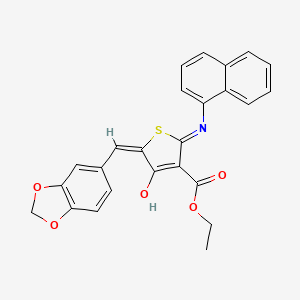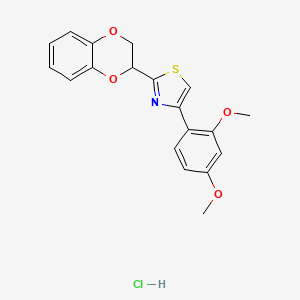![molecular formula C18H23N3OS B6118790 N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has gained significant attention in the scientific community due to its potential therapeutic applications in treating cancer and autoimmune diseases.
Wirkmechanismus
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide exerts its pharmacological effects by selectively inhibiting the activity of specific protein kinases. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. By inhibiting the activity of BTK, FLT3, and JAK3, this compound disrupts the survival and proliferation of cancer cells and suppresses the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell cycle progression, and reduces the expression of anti-apoptotic proteins. In autoimmune diseases, it suppresses the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of immune cells. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies and clinical trials. Additionally, the high cost of this compound may limit its accessibility for some research groups.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide. One area of interest is the combination of this compound with other targeted therapies or immunotherapies to enhance its antitumor activity. Another potential direction is the investigation of this compound in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, the optimization of this compound synthesis and formulation may improve its pharmacokinetic properties and reduce its cost, making it more accessible for clinical use.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in treating cancer and autoimmune diseases. Its specificity for protein kinases and minimal toxicity in normal cells make it a valuable tool for studying the role of these kinases in various cellular processes. While there are limitations to its use, the future directions for this compound research and development are promising and warrant further investigation.
Synthesemethoden
The synthesis of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide involves a multistep process that includes the reaction of 2-pyridinemethanol with 3-(3-thienyl)propanoic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is further reacted with piperidine to obtain the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has been extensively studied for its potential therapeutic applications in treating cancer and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and JAK3, which are involved in various signaling pathways that regulate cell growth, differentiation, and survival. In preclinical studies, this compound has demonstrated potent antitumor activity against a wide range of cancer cell lines, including lymphoma and leukemia. It has also shown promising results in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(7-6-15-8-11-23-14-15)20-17-5-3-10-21(13-17)12-16-4-1-2-9-19-16/h1-2,4,8-9,11,14,17H,3,5-7,10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPDELNPMYAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)NC(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)


![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)

